

An In-depth Technical Guide to the Molecular Structure of 1,4-Dimethylantraquinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dimethylantraquinone

Cat. No.: B074847

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Introduction

Anthraquinones are a class of aromatic organic compounds derived from anthracene, characterized by a 9,10-dione core. This scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] **1,4-Dimethylantraquinone**, a synthetically derived member of this family, presents a unique molecular architecture. The strategic placement of two methyl groups on the terminal aromatic ring significantly influences its electronic properties, steric profile, and, consequently, its chemical reactivity and biological interactions.

This guide provides a comprehensive exploration of the molecular structure of **1,4-Dimethylantraquinone** (DMAQ). We will delve into its synthesis, the sophisticated analytical techniques used for its structural elucidation, and its potential applications in drug development, grounded in its biological activities. This document is designed to serve as a technical resource, offering not just data, but also the mechanistic rationale behind the experimental methodologies employed in its study.

Core Molecular Identity and Physicochemical Properties

1,4-Dimethylantraquinone is a solid, yellow, fluffy powder under standard conditions.[3] Its core structure consists of a tricyclic aromatic system, with two ketone groups at positions 9 and

10, and two methyl groups substituting the hydrogens at positions 1 and 4.

Table 1: Chemical Identifiers and Properties of **1,4-Dimethylantraquinone**

Property	Value	Source(s)
IUPAC Name	1,4-dimethylantracene-9,10-dione	[4]
CAS Number	1519-36-4	[3][5]
Molecular Formula	C ₁₆ H ₁₂ O ₂	[3][6]
Molecular Weight	236.27 g/mol	[3][4]
Appearance	Yellow powder/fluffy powder	[3]
Melting Point	140.5 °C	[7]
Boiling Point	421.0 °C (estimated)	[7]
Solubility	Insoluble in water (1.6E-4 g/L at 25°C)	[3]
SMILES	<chem>CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O</chem>	[4][6]
InChIKey	DVFAVJDEPNXAME-UHFFFAOYSA-N	[3][6]

Synthesis: A Mechanistic Approach

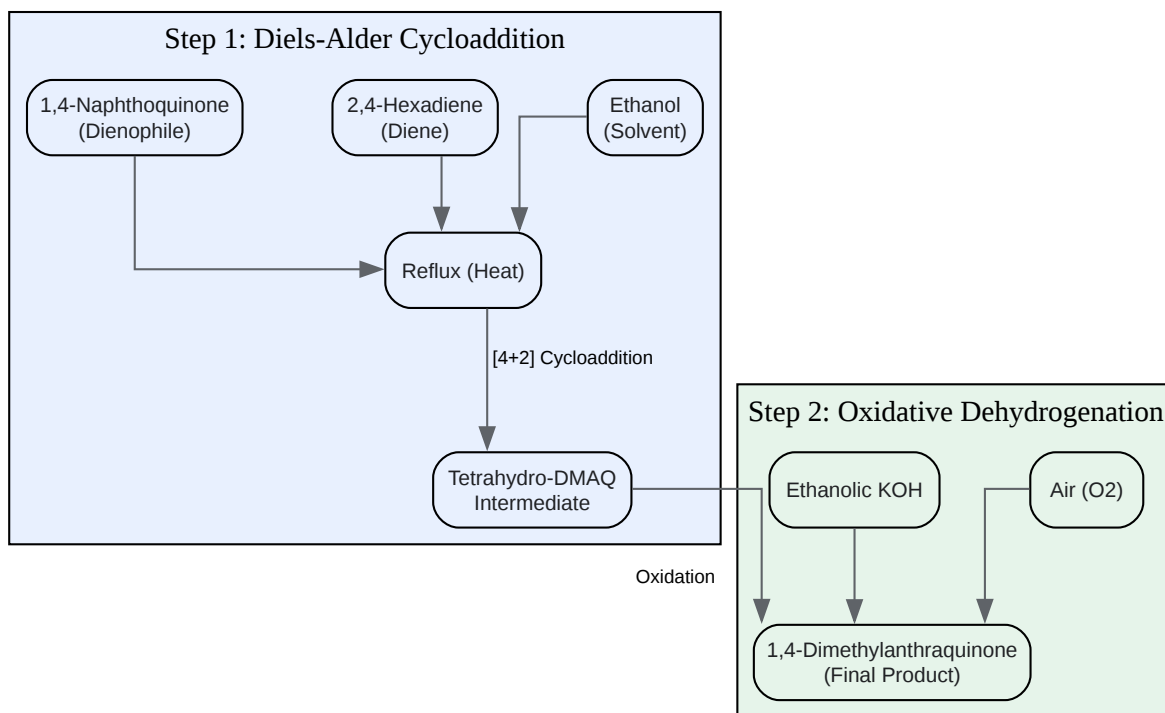
The most direct and efficient synthesis of **1,4-Dimethylantraquinone** is achieved through a Diels-Alder reaction followed by oxidative dehydrogenation. This two-step, one-pot approach is preferred for its high yield and atom economy.[8][9][10]

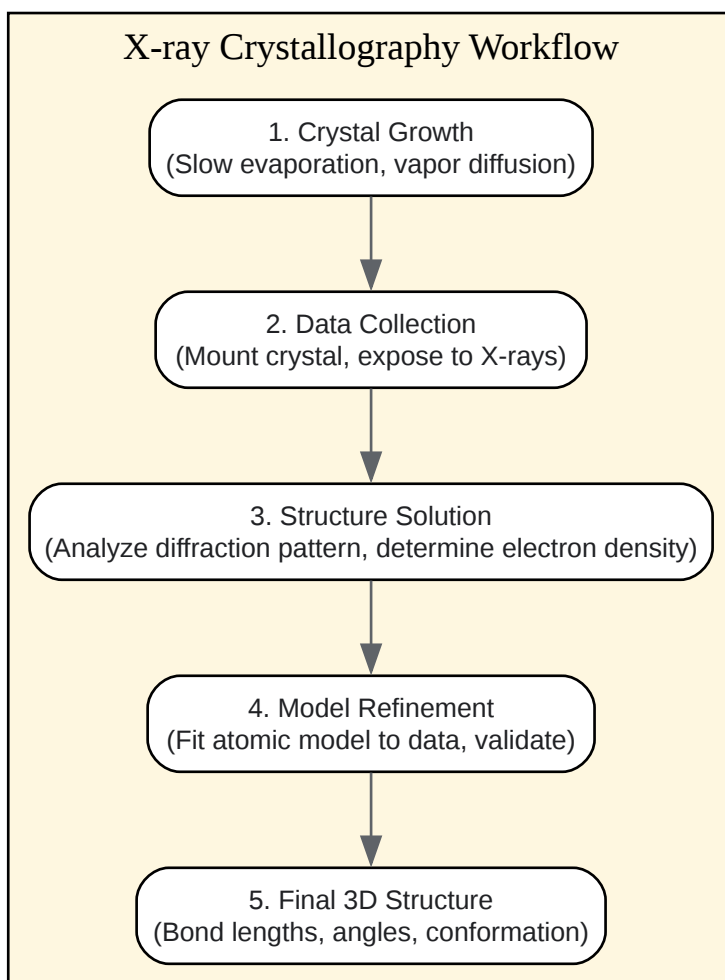
The Diels-Alder and Oxidation Pathway

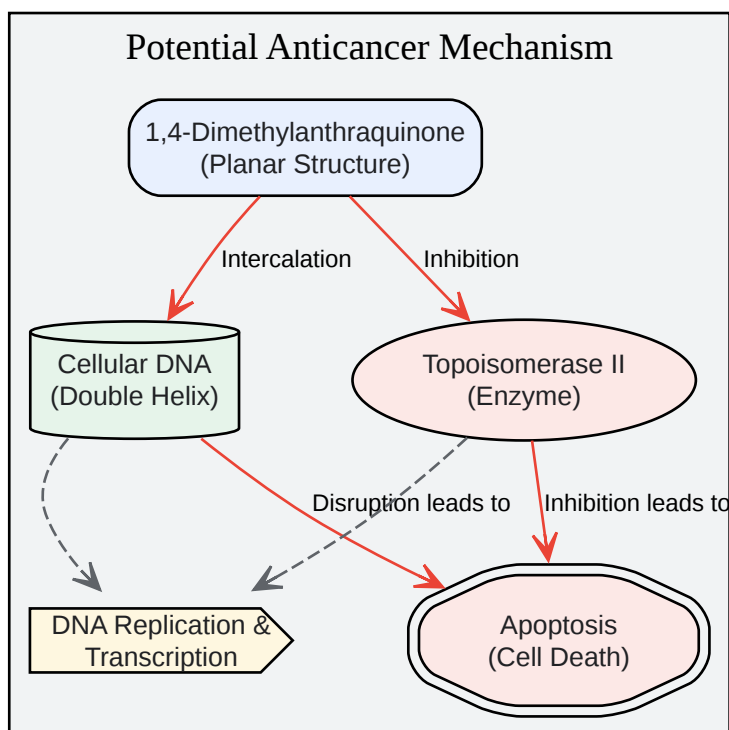
The synthesis involves the [4+2] cycloaddition of 1,4-naphthoquinone (the dienophile) with trans,trans-2,4-hexadiene (the diene).[8] This reaction forms a tetrahydroantraquinone

intermediate. Subsequent in-situ oxidation (dehydrogenation) of this intermediate yields the stable, fully aromatic **1,4-Dimethylantraquinone**.

Causality of Experimental Choice: The Diels-Alder reaction is exceptionally well-suited for this synthesis due to the electron-deficient nature of 1,4-naphthoquinone, which makes it a potent dienophile for reaction with the electron-rich diene. Using a bifunctional catalyst, such as a high-vanadium heteropoly acid, can facilitate both the cycloaddition and the subsequent oxidation in a single step, streamlining the process.^[8] However, a classic two-step approach with air oxidation in an alcoholic potassium hydroxide solution is also highly effective and demonstrates the core chemical transformations clearly.^[11]







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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 1,4-Dimethylantraquinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074847#molecular-structure-of-1-4-dimethylantraquinone]

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